molecular formula C3H5BrO2 B167591 (R)-(+)-2-Bromopropionic acid CAS No. 10009-70-8

(R)-(+)-2-Bromopropionic acid

Cat. No.: B167591
CAS No.: 10009-70-8
M. Wt: 152.97 g/mol
InChI Key: MONMFXREYOKQTI-UWTATZPHSA-N
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Description

®-(+)-2-Bromopropionic acid is a chiral organic compound with the molecular formula C3H5BrO2 It is an enantiomer of 2-bromopropionic acid, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

®-(+)-2-Bromopropionic acid can be synthesized through several methods. One common approach involves the bromination of propionic acid using bromine in the presence of a catalyst such as phosphorus tribromide. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired enantiomer.

Another method involves the use of chiral catalysts or chiral auxiliaries to induce asymmetry during the synthesis. For example, the use of chiral amines or chiral alcohols can help in obtaining the ®-enantiomer with high enantiomeric purity.

Industrial Production Methods

In industrial settings, the production of ®-(+)-2-Bromopropionic acid often involves large-scale bromination reactions. The process is optimized to maximize yield and minimize the formation of by-products. Industrial production may also employ continuous flow reactors to enhance efficiency and control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

®-(+)-2-Bromopropionic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-hydroxypropionic acid.

    Reduction Reactions: The compound can be reduced to form 2-propionic acid using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of ®-(+)-2-Bromopropionic acid can yield 2-bromoacetic acid under specific conditions.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

    Substitution: 2-Hydroxypropionic acid.

    Reduction: 2-Propionic acid.

    Oxidation: 2-Bromoacetic acid.

Scientific Research Applications

®-(+)-2-Bromopropionic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective synthesis.

    Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways involving brominated compounds.

    Medicine: Research explores its potential as a precursor for pharmaceuticals and as a reagent in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which ®-(+)-2-Bromopropionic acid exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new compounds. In reduction reactions, the compound is reduced to a simpler acid, while in oxidation reactions, it is converted to a more oxidized form.

The molecular targets and pathways involved in these reactions include nucleophilic attack on the carbon-bromine bond, reduction of the carbonyl group, and oxidation of the carboxylic acid group.

Comparison with Similar Compounds

Similar Compounds

    2-Bromobutyric acid: Similar in structure but with an additional carbon atom in the chain.

    2-Chloropropionic acid: Similar but with a chlorine atom instead of bromine.

    2-Hydroxypropionic acid: The hydroxyl analog of 2-bromopropionic acid.

Uniqueness

®-(+)-2-Bromopropionic acid is unique due to its chiral nature and the presence of a bromine atom, which imparts distinct reactivity compared to its analogs. Its enantiomeric purity makes it valuable in stereochemical studies and enantioselective synthesis, distinguishing it from other similar compounds.

Properties

IUPAC Name

(2R)-2-bromopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONMFXREYOKQTI-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10009-70-8
Record name 2-Bromopropionic acid, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010009708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-2-bromopropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-BROMOPROPIONIC ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DQ6UW4CM5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper mentions that significant epimerization was observed during acylation with (S)- and (R)-2-bromopropionic acids under microwave conditions. Can you elaborate on the implications of this finding for peptide synthesis?

A1: Epimerization, the undesirable change in stereochemistry at a chiral center, is a significant concern in peptide synthesis. In this specific research [], the use of both (S)- and (R)-2-bromopropionic acids under microwave conditions during acylation led to epimerization. This finding highlights the sensitivity of stereochemistry to reaction conditions, particularly when dealing with chiral building blocks like (R)-(+)-2-bromopropionic acid. For peptide synthesis, maintaining stereochemical integrity is crucial as different stereoisomers can exhibit vastly different biological activities. Therefore, the observation of epimerization underscores the importance of carefully optimizing reaction conditions, potentially exploring alternative heating methods or protecting groups, to ensure the desired stereochemical outcome when incorporating this compound or similar chiral building blocks into peptide sequences.

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